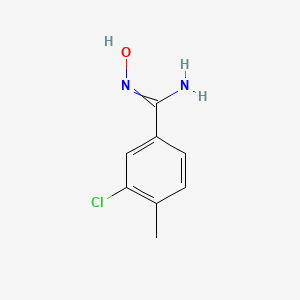

3-Chloro-4-methylbenzamidoxime

Description

3-Chloro-4-methylbenzamidoxime (IUPAC name: 3-chloro-N'-hydroxy-4-methylbenzenecarboximidamide) is a substituted benzamidoxime characterized by a chloro group at the 3-position and a methyl group at the 4-position of the benzene ring. Its molecular formula is C₈H₉ClN₂O, with a molecular weight of 184.63 g/mol.

According to its safety data sheet (UN GHS Revision 8), the compound is classified under standard hazard categories, though specific toxicity or handling data remain unspecified in the available literature . Its structural features, particularly the electron-withdrawing chloro and electron-donating methyl substituents, influence its electronic properties, solubility, and stability, making it a subject of interest in comparative studies with analogous compounds.

Properties

IUPAC Name |

3-chloro-N'-hydroxy-4-methylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKXIPZPDSEYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408041 | |

| Record name | 3-Chloro-4-methylbenzamidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500024-78-2 | |

| Record name | 3-Chloro-4-methylbenzamidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methylbenzamidoxime typically involves the reaction of 3-chloro-4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the amidoxime group.

Industrial Production Methods: On an industrial scale, the production of 3-Chloro-4-methylbenzamidoxime can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methylbenzamidoxime can undergo various chemical reactions, including:

Oxidation: The amidoxime group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of 3-chloro-4-methylbenzonitroso or 3-chloro-4-methylbenzonitro compounds.

Reduction: Formation of 3-chloro-4-methylbenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-methylbenzamidoxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylbenzamidoxime involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 3-chloro-4-methylbenzamidoxime and related compounds:

Electronic and Reactivity Comparisons

- Amidoxime vs. Amide/Ester Functionality: The amidoxime group in 3-chloro-4-methylbenzamidoxime enables metal coordination and nucleophilic reactivity, unlike the amide or ester groups in analogs. For example, 3-Amino-N-benzyl-4-chloro-N-methylbenzamide lacks chelation capability due to its amide group, which stabilizes the structure via resonance .

- Substituent Effects: Chloro Group: The electron-withdrawing Cl at the 3-position in 3-chloro-4-methylbenzamidoxime enhances electrophilic aromatic substitution resistance compared to methoxy-substituted analogs (e.g., 3-amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide) .

Theoretical and Computational Insights

Theoretical studies on benzamidoxime analogs using methods like B3LYP and Hartree-Fock (HF) have demonstrated that substituent positions significantly influence charge distribution and stability. For instance, the Mulliken charge on the amidoxime nitrogen in 3-chloro-4-methylbenzamidoxime is likely more polarized than in non-chlorinated analogs, enhancing its reactivity in coordination chemistry .

Biological Activity

3-Chloro-4-methylbenzamidoxime (C8H9ClN2O) is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Synthesis

3-Chloro-4-methylbenzamidoxime is synthesized through the reaction of 3-chloro-4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base, typically sodium carbonate. The reaction occurs in an aqueous or alcoholic medium at elevated temperatures, facilitating the formation of the amidoxime group.

The biological activity of 3-Chloro-4-methylbenzamidoxime is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or interfere with cellular processes, leading to observed biological effects. The exact pathways can vary based on the context of use, but preliminary studies suggest potential antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that 3-Chloro-4-methylbenzamidoxime exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have demonstrated that 3-Chloro-4-methylbenzamidoxime can induce apoptosis in cancer cells, particularly in melanoma and colon cancer models. For instance, in a study involving B16-F10 melanoma cells, treatment with this compound resulted in a significant reduction in tumor growth rates compared to control groups .

Case Studies

- Melanoma Treatment : In a controlled experiment, mice inoculated with B16-F10 melanoma cells were treated with varying concentrations of 3-Chloro-4-methylbenzamidoxime. Results indicated a dose-dependent reduction in tumor size, suggesting its potential as a therapeutic agent against melanoma .

- Antiplasmodial Activity : While not directly tested on Plasmodium falciparum, structural analogs of 3-Chloro-4-methylbenzamidoxime have shown promising antiplasmodial activity. A study found that modifications to the benzene ring significantly affected the activity against chloroquine-sensitive and resistant strains of malaria .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.